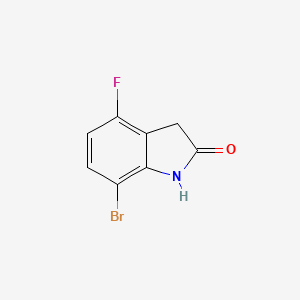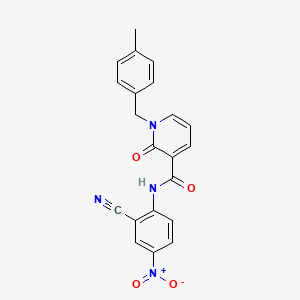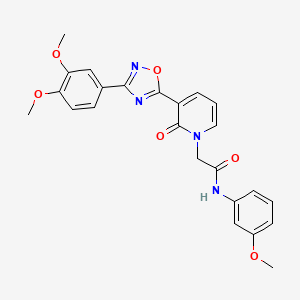![molecular formula C15H12ClNO5S B2416403 3-[(4-Chlorophenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone CAS No. 868256-18-2](/img/structure/B2416403.png)
3-[(4-Chlorophenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[(4-Chlorophenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone” is a chemical with the linear formula C15H12ClNO5S . It has a molecular weight of 353.784 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C15H12ClNO5S . The average mass is 353.777 Da and the monoisotopic mass is 353.012482 Da .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound has been involved in studies related to chemical synthesis and properties. For instance, a research by Fun et al. (2008) examined a related chalcone, focusing on its crystal structure and intramolecular interactions. These studies are important for understanding the compound's chemical behavior and potential applications in material science or pharmaceuticals.
Pharmacological Research
- In pharmacological research, compounds like "3-[(4-Chlorophenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone" have been studied for their potential medical applications. For example, a study by Tucker and Chesterson (1988) discusses the resolution of a nonsteroidal antiandrogen compound, highlighting its potential therapeutic uses.
Pesticidal Activities
- Research by Kato et al. (1975) indicates that derivatives of the compound demonstrate acaricidal and chlorosis-inducing activities, suggesting its potential use in agriculture as a pesticide.
Material Science Applications
- The compound has also been studied in the context of material science. A study by Tapaswi et al. (2015) discusses the synthesis of transparent polyimides with high refractive indices, which can be relevant in the development of optical materials.
Biocatalysis
- In the field of biocatalysis, research such as that by Choi et al. (2010) explores the use of microbial reductases to synthesize chiral intermediates, suggesting applications in the synthesis of pharmaceuticals.
Electronic Transport Mechanisms
- Research on electronic transport mechanisms in thin films, such as the study by Rusu et al. (2007), can be relevant for understanding how compounds like "this compound" behave in semiconductor applications.
Safety and Hazards
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-(3-nitrophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO5S/c16-12-4-6-14(7-5-12)23(21,22)9-8-15(18)11-2-1-3-13(10-11)17(19)20/h1-7,10H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMLBKHAHPWTGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,7-Dioxo-6,8-dihydro-5H-thiopyrano[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2416325.png)



![2-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2416329.png)

![(3r,5r,7r)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)adamantane-1-carboxamide](/img/structure/B2416331.png)
![8-chloro-1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2416333.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2416339.png)
![[(4-Chloro-2-fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2416342.png)
